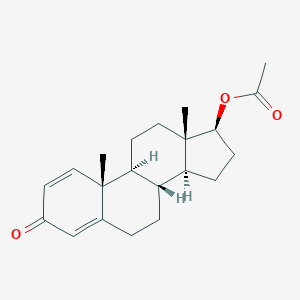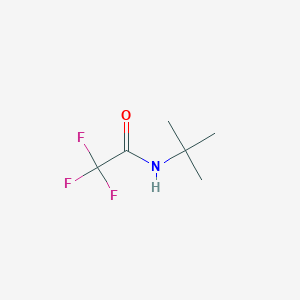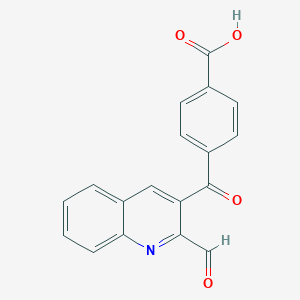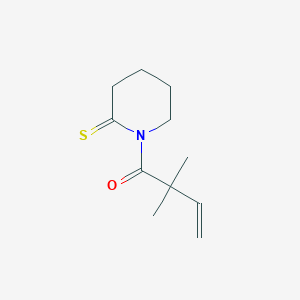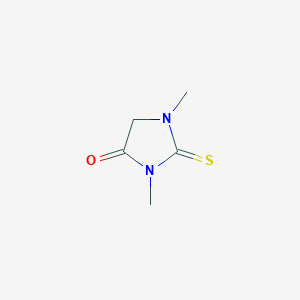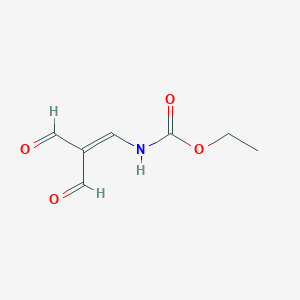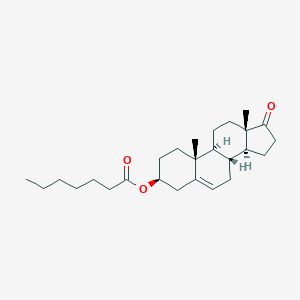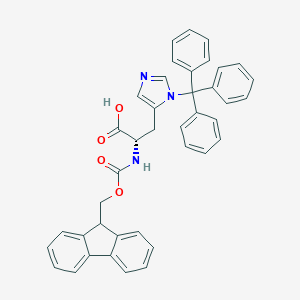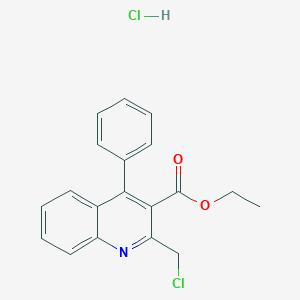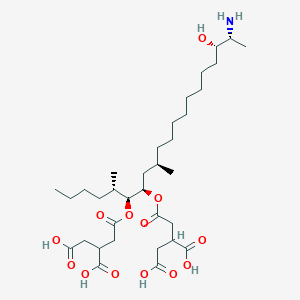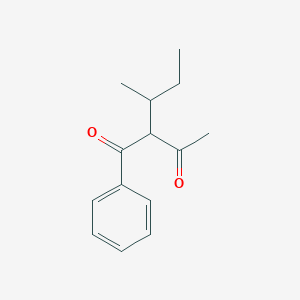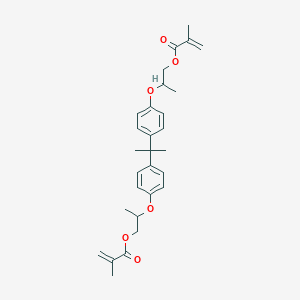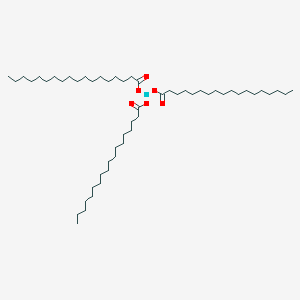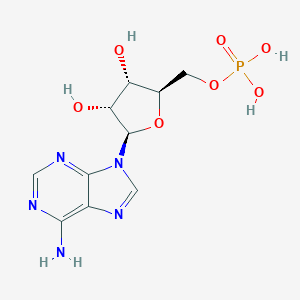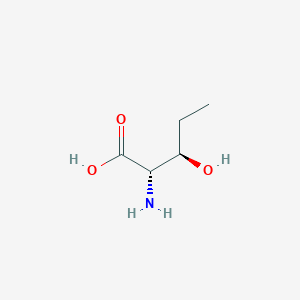
(2S,3R)-3-Hydroxynorvaline
描述
The compound “(2S,3R)-3-Hydroxynorvaline” belongs to a class of organic compounds known as amino acids. These are compounds containing an amino group and a carboxylic acid group . The (2S,3R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .
Synthesis Analysis
While specific synthesis methods for “(2S,3R)-3-Hydroxynorvaline” were not found, similar compounds have been synthesized using various methods. For instance, a synthetic pathway toward atazanavir requires a tert-butyl-(2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate intermediate .Molecular Structure Analysis
The molecular structure of a compound like “(2S,3R)-3-Hydroxynorvaline” would include the arrangement of atoms and the chemical bonds that hold the atoms together . The (2S,3R) notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
In general, amino acids can undergo a variety of chemical reactions, including peptide bond formation, decarboxylation, and transamination . The specific reactions that “(2S,3R)-3-Hydroxynorvaline” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound like “(2S,3R)-3-Hydroxynorvaline” would include its molecular weight, solubility, melting point, and pKa values . These properties can influence how the compound behaves in biological systems or in chemical reactions.科学研究应用
Insulin Secretion and Diabetes Research
- (2S,3R,4S) 4-hydroxyisoleucine and related compounds, including (2S,3R)-3-hydroxynorvaline, have been studied for their insulinotropic properties. They potentiate insulin release in isolated rat pancreas and islets at micromolar concentrations (Broca et al., 2000).
Stress Response in Plants
- 5-Hydroxynorvaline, a closely related compound, was found to accumulate in maize leaves under stress conditions, such as insect feeding and abiotic stress, indicating a possible role in plant defense mechanisms (Yan et al., 2014).
Protein Synthesis and Cellular Processes
- Hydroxynorvaline has been shown to inhibit the assembly and secretion of procollagen by incorporation into procollagen molecules, affecting cellular protein synthesis and secretion processes (Christner et al., 1975).
Developmental Biology and Toxicology
- 3-Hydroxynorvaline has demonstrated toxic and teratogenic effects in developing chicken and mouse embryos, indicating its potential as a model compound for studying developmental processes and toxicology (Louw et al., 2005).
Biochemical Characterization of Novel Compounds
- Studies on isolating and characterizing different forms of hydroxynorvaline from natural sources have contributed to the understanding of amino acid diversity in nature and their biochemical properties (Matzinger et al., 1972).
Protein Oxidation and Free Radical Damage
- Research on valine hydroperoxides and hydroxides, including forms of hydroxynorvaline, helps in understanding the effects of free radical damage on amino acids, peptides, and proteins, which is crucial in studying oxidative stress (Fu et al., 1995).
Enzymatic Production of Modified Amino Acids
- The enzymatic characteristics of l-isoleucine dioxygenase from Bacillus thuringiensis, which produces various hydroxynorvaline derivatives, show potential for the industrial production of modified amino acids (Hibi et al., 2011).
Synthesis and Pharmaceutical Applications
- Research into efficient methods for synthesizing hydroxynorvaline derivatives contributes to pharmaceutical development and the production of novel compounds (García et al., 2000).
安全和危害
未来方向
属性
IUPAC Name |
(2S,3R)-2-amino-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJIYCMHMKTPB-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449498 | |
| Record name | (2S,3R)-3-HYDROXYNORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Hydroxynorvaline | |
CAS RN |
10148-67-1 | |
| Record name | (2S,3R)-3-HYDROXYNORVALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



